Flt3/cdk4-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

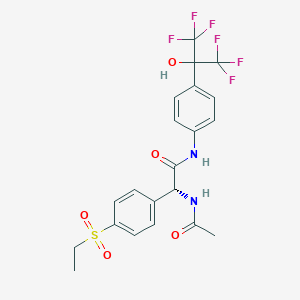

Flt3/cdk4-IN-1 is a dual inhibitor targeting both Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). This compound is particularly significant in the treatment of acute myeloid leukemia (AML), where mutations in FLT3 are common and associated with poor prognosis. The dual inhibition mechanism aims to overcome resistance to FLT3 inhibitors and improve therapeutic outcomes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Flt3/cdk4-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

Flt3/cdk4-IN-1 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents like dichloromethane, catalysts like palladium on carbon, and protective groups like tert-butyloxycarbonyl (Boc) to ensure the stability of intermediates. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include various intermediates and final compounds with specific functional groups that confer dual inhibition properties. These products are typically purified using techniques like chromatography and crystallization to ensure high purity and yield .

Aplicaciones Científicas De Investigación

Flt3/cdk4-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of FLT3 and CDK4 in various chemical reactions and pathways.

Biology: Employed in cell biology research to investigate the effects of dual inhibition on cell cycle regulation and apoptosis.

Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy in treating acute myeloid leukemia and other cancers with FLT3 and CDK4 mutations.

Industry: Applied in the development of new therapeutic agents and drug formulations targeting FLT3 and CDK4 .

Mecanismo De Acción

Flt3/cdk4-IN-1 exerts its effects by inhibiting the activity of FLT3 and CDK4, which are key regulators of cell proliferation and survival. The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This leads to cell cycle arrest and apoptosis in cancer cells with FLT3 and CDK4 mutations .

Comparación Con Compuestos Similares

Similar Compounds

AMG 925: A dual FLT3/CDK4 inhibitor with similar properties and applications.

Sorafenib: A multikinase inhibitor that targets FLT3 among other kinases.

Quizartinib: A selective FLT3 inhibitor used in the treatment of acute myeloid leukemia

Uniqueness

Flt3/cdk4-IN-1 is unique in its dual inhibition mechanism, which targets both FLT3 and CDK4 simultaneously. This dual targeting approach is designed to overcome resistance mechanisms that often develop with single-target inhibitors, providing a more effective treatment option for patients with acute myeloid leukemia and other cancers with FLT3 and CDK4 mutations .

Propiedades

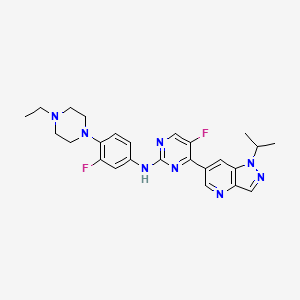

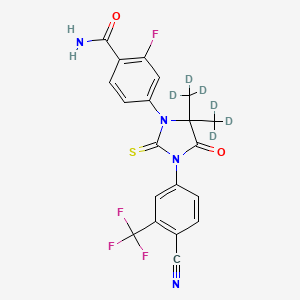

Fórmula molecular |

C25H28F2N8 |

|---|---|

Peso molecular |

478.5 g/mol |

Nombre IUPAC |

N-[4-(4-ethylpiperazin-1-yl)-3-fluorophenyl]-5-fluoro-4-(1-propan-2-ylpyrazolo[4,3-b]pyridin-6-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C25H28F2N8/c1-4-33-7-9-34(10-8-33)22-6-5-18(12-19(22)26)31-25-29-14-20(27)24(32-25)17-11-23-21(28-13-17)15-30-35(23)16(2)3/h5-6,11-16H,4,7-10H2,1-3H3,(H,29,31,32) |

Clave InChI |

LGEMUEDLVOKLKH-UHFFFAOYSA-N |

SMILES canónico |

CCN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C=NN5C(C)C)N=C4)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12425105.png)